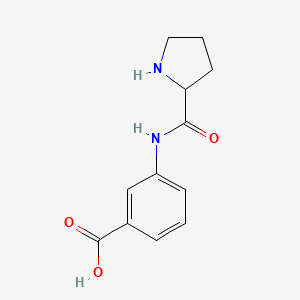

3-(Pyrrolidine-2-carboxamido)benzoic acid

Description

Overview of 3-(Pyrrolidine-2-carboxamido)benzoic Acid as a Chemical Entity

This compound is a chemical compound featuring a benzoic acid structure linked to a pyrrolidine (B122466) ring through a carboxamide bridge. Specifically, it is the (S)-enantiomer, also known as (S)-3-(Pyrrolidine-2-carboxamido)benzoic acid or 3-(Prolylamino)benzoic acid, that is documented in the context of pharmaceutical chemistry. pharmaffiliates.com This compound is recognized as a known impurity and intermediate related to Ertapenem, a broad-spectrum carbapenem (B1253116) antibiotic. pharmaffiliates.comsimsonpharma.com Its structure combines three key components frequently encountered in medicinal chemistry: a substituted benzoic acid, a carboxamide linker, and a chiral pyrrolidine ring.

Chemical and Physical Properties of this compound Below is an interactive table summarizing the key identifiers for this compound.

| Property | Value |

| Chemical Name | (S)-3-(Pyrrolidine-2-carboxamido)benzoic Acid |

| Synonyms | 3-(Prolylamino)benzoic Acid; 3-[(2S)-Pyrrolidine-2-amido]benzoic Acid; Ertapenem Impurity Pro-maba |

| CAS Number | 724700-26-9 |

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

Note: Data sourced from Pharmaffiliates. pharmaffiliates.com

The Pyrrolidine-2-carboxamide (B126068) Moiety in Contemporary Medicinal Chemistry

The pyrrolidine-2-carboxamide structural unit is a cornerstone in the design of modern therapeutic agents. It is composed of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a carboxamide group. This combination imparts specific physicochemical properties that are highly advantageous for drug development.

The pyrrolidine ring, a saturated heterocycle, is one of the most utilized scaffolds in pharmaceutical sciences. frontiersin.orgnih.gov Its prevalence stems from several key advantages. The non-planar, three-dimensional structure resulting from its sp³-hybridized carbon atoms allows for a more effective exploration of pharmacological space compared to flat, aromatic systems. nih.govresearchgate.netnih.gov This three-dimensionality is a critical factor in improving parameters such as solubility and lipophilicity, which are essential for a compound's druggability. nih.gov The pyrrolidine nucleus is a core structure in numerous natural products, particularly alkaloids, and is found in many drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.govunipa.it Its versatility makes it a fundamental component for designing and developing novel biologically active compounds. frontiersin.org

A defining feature of the pyrrolidine scaffold is the inherent stereogenicity of its carbon atoms. nih.govresearchgate.net The ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov The specific spatial orientation of substituents on the ring is crucial, as different stereoisomers can exhibit vastly different biological activities and binding affinities for enantioselective protein targets. nih.govresearchgate.netnih.gov This stereochemical complexity is a powerful tool for medicinal chemists. For instance, the non-essential amino acid L-proline, which has a pyrrolidine ring with one chiral center, is frequently used as a building block to produce chiral compounds. nih.gov The conformation of the pyrrolidine ring is not fixed; it undergoes a "pseudorotation," allowing it to adopt various energetically favorable conformations, which offers a sophisticated way to explore the pharmacophore space and optimize drug-receptor interactions. researchgate.netresearchgate.net

The carboxamide group (–C(=O)N–) is a vital functional group in medicinal chemistry, prized for its unique structural and chemical properties. researchgate.netjocpr.com The amide bond is relatively stable and resistant to cleavage, providing a robust linker between different molecular fragments. jocpr.com A key feature of the carboxamide linkage is its ability to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capacity facilitates strong and specific interactions with biological targets like enzymes and receptors, which is fundamental to a drug's mechanism of action. nih.gov Furthermore, the carboxamide linkage enhances molecular flexibility and can improve a compound's pharmacokinetic properties, making it a frequently employed pharmacophore in the development of new pharmaceutical agents. jocpr.comnih.gov

Benzoic Acid Derivatives: A Historical and Current Perspective in Pharmaceutical Sciences

Benzoic acid and its derivatives have a long and significant history in the pharmaceutical industry. nih.gov As the simplest aromatic carboxylic acid, benzoic acid is found naturally in various plant and animal tissues and can also be produced by microorganisms. chemicalbook.com Historically, it has been extensively used as an antimicrobial preservative in food, cosmetics, and pharmaceutical formulations, including oral liquids and topical treatments, due to its ability to prevent microbial contamination and extend shelf life. nih.govchemicalbook.com Beyond its role as a preservative, benzoic acid serves as a versatile intermediate and building block in the synthesis of more complex medicinal compounds. nih.govpreprints.org

The biological activity of benzoic acid can be significantly modulated by attaching various substituents to its phenyl ring. The type, number, and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its pharmacological effects. nih.gov Studies have shown that positional isomerism has a profound effect on antibacterial activity; for example, the placement of a hydroxyl group on the benzoic ring can either weaken or strengthen its effect against E. coli depending on the position. nih.gov Similarly, the introduction of electron-withdrawing groups into the aromatic ring has been shown to increase the antimycobacterial activity of benzoic acid derivatives. nih.gov This principle allows for the fine-tuning of molecules to achieve desired therapeutic outcomes, making substituted benzoic acids a valuable scaffold in the search for new agents to treat a range of conditions, from infections to cancer. preprints.orgnih.govontosight.ai

Rationale for Comprehensive Investigation of this compound and its Derivatives

The primary impetus for a thorough examination of this compound lies in its direct association with the synthesis of Ertapenem, a broad-spectrum carbapenem antibiotic. A closely related analog, 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride, serves as a crucial reactant in the manufacturing process of this vital medication. This connection immediately necessitates a comprehensive understanding of this compound for several critical reasons pertaining to pharmaceutical development and quality control. The investigation into this compound and its potential derivatives is crucial for impurity profiling, ensuring the safety and efficacy of the final antibiotic drug product.

Beyond its role as a synthetic precursor and potential impurity, the intrinsic chemical architecture of this compound provides a compelling rationale for its investigation as a potential therapeutic scaffold in its own right. The molecule is a composite of two key pharmacophoric fragments: a pyrrolidine ring and a benzoic acid moiety. Both of these structural components are prevalent in a vast array of biologically active compounds and approved drugs.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. researchgate.netunipa.it Its significance is underscored by its presence in numerous natural products and FDA-approved pharmaceuticals. oist.jp The non-planar, three-dimensional structure of the pyrrolidine scaffold allows for a more effective exploration of the pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netunipa.it This structural feature is a key advantage in the design of novel therapeutic agents with improved pharmacological profiles. The versatility of the pyrrolidine scaffold is demonstrated by its incorporation into drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis agents. nih.gov

Similarly, the benzoic acid moiety is a well-established pharmacophore known to impart a range of biological activities. Derivatives of benzoic acid have been explored for various therapeutic purposes, including as anti-inflammatory agents. For instance, research into 3-sulfonamido benzoic acid derivatives has identified promising antagonists for the P2Y14 receptor, a potential target for treating inflammatory conditions like acute lung injury. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(pyrrolidine-2-carbonylamino)benzoic acid |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17) |

InChI Key |

HMZQASVDGDUUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrrolidine-2-carboxamide (B126068) Systems

The construction of the pyrrolidine-2-carboxamide core is a fundamental aspect of synthesizing the target compound. Various strategies have been developed, which can be broadly categorized into building the pyrrolidine (B122466) ring from acyclic precursors, modifying a pre-existing pyrrolidine ring, and utilizing the natural chirality of proline.

De Novo Ring Construction Approaches

De novo synthesis offers the flexibility to introduce a wide range of substituents onto the pyrrolidine ring. Common methods for constructing the five-membered nitrogen heterocycle include:

1,3-Dipolar Cycloadditions: This is a classical and powerful method for synthesizing pyrrolidines. acs.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) has been extensively studied to produce a variety of substituted pyrrolidines. acs.org The regio- and stereoselectivity of this reaction can be controlled by the nature of both the dipole and the dipolarophile. acs.org

Intramolecular Cyclization: These approaches involve the formation of the pyrrolidine ring by cyclizing a linear precursor. Methods such as the amination of unsaturated carbon-carbon bonds and the insertion of a nitrene species into a C-H bond are effective strategies for ring construction. organic-chemistry.org

Ring Contraction of Pyridines: A more recent and innovative approach involves the photo-promoted ring contraction of readily available pyridines using silylborane to yield pyrrolidine derivatives. organic-chemistry.org

These de novo strategies are particularly valuable when aiming for pyrrolidine rings with substitution patterns not easily accessible from readily available starting materials like proline.

Functionalization and Derivatization of Preformed Pyrrolidine Rings

An alternative to building the ring from scratch is to modify an existing pyrrolidine scaffold. This is a common strategy when a simple pyrrolidine derivative is commercially available or easily synthesized. Recent advances have focused on the direct functionalization of C-H bonds, which is an atom-economical approach.

C-H Bond Functionalization: Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the unactivated 3-position of proline derivatives, providing direct access to cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org Similarly, iron-catalyzed C–H bond amination of aliphatic azides can produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov These methods allow for the late-stage introduction of functional groups onto the pyrrolidine core.

Utility of Proline as a Chiral Precursor in Pyrrolidine-2-carboxamide Synthesis

Proline is a naturally occurring chiral amino acid and serves as an invaluable starting material for the synthesis of enantiomerically pure pyrrolidine derivatives. nih.govnih.gov Its rigid, cyclic structure and pre-defined stereocenter at the C-2 position make it an ideal chiral building block. libretexts.org

The use of L-proline or D-proline directly installs the desired stereochemistry at the carbon bearing the carboxamide group in the final product. researchgate.net Many complex chiral drugs containing a pyrrolidine ring are synthesized starting from proline or its derivatives, such as 4-hydroxyproline. nih.gov This approach is often more efficient than asymmetric synthesis or chiral resolution. The synthesis of numerous FDA-approved drugs, such as Alpelisib and Acalabrutinib, utilizes chiral proline derivatives to introduce the required stereocenter. nih.gov

Amidation Reactions for the Formation of the Carboxamide Bond

The crucial step in the synthesis of 3-(Pyrrolidine-2-carboxamido)benzoic acid is the formation of the amide bond between the carboxylic acid of the pyrrolidine ring and the amino group of 3-aminobenzoic acid. This transformation is typically achieved using a variety of peptide coupling reagents.

The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization at the chiral center of the proline derivative. uni-kiel.de For the coupling of N-protected proline with aromatic amines, a range of reagents and conditions can be employed.

Common Peptide Coupling Reagents:

| Reagent Type | Examples | Key Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, often in conjunction with additives like HOBt to suppress racemization. uni-kiel.debachem.com |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) | Highly effective, especially for hindered amino acids and cyclization reactions. luxembourg-bio.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Fast and efficient coupling with low racemization, particularly when additives are used. bachem.com HATU is considered one of the most efficient reagents. iris-biotech.de |

In a typical procedure, the N-protected proline is activated by the coupling reagent to form a highly reactive intermediate (such as an active ester or an acylphosphonium salt), which then readily reacts with the amino group of 3-aminobenzoic acid to form the desired amide bond. The selection of the appropriate protecting group for the proline nitrogen is also crucial for the success of the coupling reaction.

Stereoselective Synthesis of this compound Isomers

The biological activity of pyrrolidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of different isomers of this compound is of great importance. This involves precise control over the chiral centers within the pyrrolidine ring.

Control of Chiral Centers at the Pyrrolidine Ring

The stereocenter at the C-2 position is most commonly and reliably established by using either L-proline or D-proline as the starting material. nih.gov This "chiral pool" approach is highly efficient. However, many biologically active molecules contain additional stereocenters on the pyrrolidine ring, for example, at the C-3, C-4, or C-5 positions. Controlling the stereochemistry at these positions requires more sophisticated synthetic strategies.

Methods for Stereocontrol at C-3, C-4, and C-5:

Starting from Substituted Prolines: Commercially available or synthetically accessible substituted prolines, such as 4-hydroxy-L-proline, can be used as chiral precursors. The existing stereocenter can direct the stereochemistry of subsequent reactions. For instance, (cis)-4-hydroxy-L-proline can be stereoselectively converted into (4S)-1-methyl-4-propyl-L-proline. mdpi.com

Diastereoselective Alkylation: The enolate of an N-protected proline derivative can be alkylated. The diastereoselectivity of this reaction can be influenced by the N-protecting group and the alkylating agent, allowing for the synthesis of α-substituted prolines. nih.gov

Stereoselective Cycloadditions: As mentioned in the de novo synthesis section, nih.govnih.gov-dipolar cycloadditions can be highly stereoselective. The use of chiral auxiliaries or catalysts can control the formation of multiple stereocenters during the ring-forming step. nih.gov

Directed C-H Functionalization: As previously noted, palladium-catalyzed C-H functionalization can be stereospecific, leading to the formation of cis-2,3-disubstituted pyrrolidines from proline derivatives. acs.org

Intramolecular Reactions: Copper-promoted intramolecular aminooxygenation of alkenes can produce disubstituted pyrrolidines with excellent diastereoselectivity, favoring either cis or trans isomers depending on the substrate. nih.gov

By employing these advanced synthetic methods, it is possible to prepare specific stereoisomers of this compound with various substitution patterns on the pyrrolidine ring, which is essential for exploring their structure-activity relationships.

Diastereoselective and Enantioselective Approaches

The stereochemistry of the pyrrolidine ring is a critical aspect of the synthesis of this compound. Achieving high levels of diastereoselectivity and enantioselectivity is often paramount, particularly for pharmaceutical applications. A variety of stereoselective methods have been developed for the synthesis of pyrrolidine derivatives, which can be adapted for the preparation of this specific compound. nih.gov

One of the most common strategies involves the use of chiral starting materials, such as L-proline or D-proline. nih.govmdpi.com These naturally occurring amino acids provide a readily available source of enantiomerically pure pyrrolidine-2-carboxylic acid. The coupling of enantiopure proline with 3-aminobenzoic acid would directly lead to the desired enantiomer of this compound.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition:

A powerful method for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. rsc.org This approach allows for the construction of the pyrrolidine ring with control over multiple stereocenters. Different stereoisomers can be obtained from the same starting materials by varying the catalyst and reaction conditions. rsc.org

| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| AgOAc / (R)-DM-SEGPHOS | Methyl acrylate | >95:5 | 98% |

| Cu(OTf)2 / (S,S)-f-spiroBOX | Ethyl crotonate | 90:10 | 95% |

| Ni(ClO4)2 / (R,R)-N,N'-dimethyl-cyclohexane-1,2-diamine | Dimethyl maleate | >99:1 | 99% |

Organocatalysis:

Chiral organocatalysts, particularly those derived from proline and its derivatives, have been successfully employed in the asymmetric synthesis of pyrrolidines. unibo.itmdpi.com These catalysts can promote various reactions, such as Michael additions and aldol (B89426) reactions, to generate chiral pyrrolidine precursors with high enantioselectivity. unibo.it For instance, a proline-derived catalyst could be used in the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolidine ring.

Biocatalysis:

Enzymes offer a highly selective approach to the synthesis of chiral compounds. For example, amidases have been used for the kinetic resolution of racemic pyrrolidine-2,5-dicarboxamides, affording enantiomerically pure products. nih.gov An amidase with appropriate substrate specificity could potentially be used to resolve a racemic mixture of this compound or its precursor.

Advanced Synthetic Techniques for Pyrrolidine- and Benzoic Acid-Based Compounds

Modern synthetic chemistry offers a range of advanced techniques that can enhance the efficiency, selectivity, and environmental friendliness of the synthesis of complex molecules like this compound.

Multicomponent Reactions (MCRs):

Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, provide a highly efficient route to complex molecules. tandfonline.com A one-pot synthesis of pyrrolidine derivatives can be achieved through a [3+2] cycloaddition reaction involving an azomethine ylide generated in situ. tandfonline.com This strategy can streamline the synthesis and reduce the number of purification steps.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov The synthesis of pyrrolidine derivatives can be significantly expedited using microwave heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.com For instance, the intramolecular cycloaddition to form the pyrrolidine ring can be achieved in minutes under microwave irradiation. tandfonline.com

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of both pyrrolidine and benzoic acid derivatives can be adapted to flow systems. For example, the oxidation of a substituted toluene (B28343) to the corresponding benzoic acid can be performed in a continuous flow reactor, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions. google.com

Catalytic C-H Activation:

Direct functionalization of C-H bonds is a rapidly developing area in organic synthesis that offers a more atom-economical approach to building molecular complexity. Transition metal-catalyzed C-H activation could be employed for the direct introduction of substituents onto the benzoic acid ring or the pyrrolidine scaffold, avoiding the need for pre-functionalized starting materials.

| Technique | Advantages | Applicability to this compound Synthesis |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | One-pot synthesis of the pyrrolidine ring |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Acceleration of cyclization and coupling steps |

| Flow Chemistry | Enhanced safety, scalability, precise control | Synthesis of both the benzoic acid and pyrrolidine components |

| Catalytic C-H Activation | Atom economy, reduced synthetic steps | Direct functionalization of the aromatic or heterocyclic ring |

Structure Activity Relationship Sar Studies

Conformational Analysis and Three-Dimensional Structure of Pyrrolidine-2-carboxamido Benzoic Acid Scaffolds

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and exhibits a phenomenon known as "pseudorotation," which allows it to adopt various envelope and twisted conformations. nih.gov The conformational flexibility of the pyrrolidine scaffold is a key advantage in drug design, but this flexibility can be controlled or "locked" by the strategic placement of substituents. nih.gov Inductive and stereoelectronic effects of substituents influence the puckering of the ring, which in turn affects its pharmacological efficacy. nih.gov For instance, electronegative substituents at the C-4 position can favor specific Cγ-exo or Cγ-endo envelope conformers. nih.gov

Elucidation of Structural Modulations on Biological Activity

Systematic modifications of the 3-(Pyrrolidine-2-carboxamido)benzoic acid scaffold have provided significant insights into the structural requirements for biological activity.

Substitutions at various positions on the pyrrolidine ring have a profound impact on biological activity. tandfonline.com The nitrogen atom of the ring is a common site for modification, and its substitution is a key feature in many approved drugs. nih.gov The basicity of the pyrrolidine nitrogen can be modulated by substituents, particularly those at the C-2 position, which can affect target binding. nih.gov

Modifications at other positions are also critical:

C-3 Position: Substituents at this position can directly influence binding and activity. For example, in some series of anticonvulsant compounds, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable activity in certain tests. nih.gov

C-5 Position: The carboxylic group at position 5 is often coupled to a side chain via an amide bond, and variations in this part of the molecule can significantly alter the biological profile. nih.gov

| Position on Pyrrolidine Ring | Observed Effect of Substitution | Example |

|---|---|---|

| N-1 | Modulates activity; unsubstituted nitrogen often leads to weaker agonism compared to tertiary amines. nih.gov | N-benzyl substitution is a common strategy. nih.gov |

| C-2 | Shifts the basicity of the pyrrolidine nitrogen, affecting target interaction. nih.gov | A 2-cyanopyrrolidine ring can occupy a hydrophobic pocket in a target enzyme. tandfonline.com |

| C-3 | Strongly affects anticonvulsant activity; specific substituents can enhance potency. nih.gov | 3-benzhydryl and 3-isopropyl groups improve protection in the scPTZ test. nih.gov |

| C-4 | Controls the puckering of the ring (Cγ-exo vs. Cγ-endo), influencing overall conformation. nih.gov | trans-4-fluoroproline favors an exo conformation, while cis-4-fluoroproline favors endo. nih.gov |

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a dramatic effect on its pharmacological activity. nih.govijpsjournal.com For chiral molecules like this compound, which has a stereocenter at the C-2 position of the pyrrolidine ring, one enantiomer may exhibit significantly different biological activity than the other. nih.gov

The relative stereochemistry of substituents on the pyrrolidine ring is crucial. For instance, the cis or trans arrangement of substituents can lead to different spatial orientations, which in turn dictates how the ligand fits into the binding site of a protein. nih.gov In the development of GPR40 agonists, it was demonstrated that stereochemistry affects a change in the binding mode. nih.gov Similarly, selective fluorination of the pyrrolidine ring can induce significant conformational changes that impact biological roles, and these effects are highly dependent on the stereochemistry of the fluorine substitution. nih.govbeilstein-journals.org The difference in the three-dimensional structure between enantiomers can prevent the less active or inactive enantiomer from binding effectively to its target. nih.gov

The benzoic acid portion of the molecule also offers significant opportunities for structural modification to tune biological activity. The position of the pyrrolidine-2-carboxamido group on the aromatic ring (ortho, meta, or para) is a critical determinant of activity. Isosteric replacement of a 4-substituted benzoic acid system with a 3-substituted phenylacetic acid, for example, has been shown to remarkably decrease the activity of certain STAT3 inhibitors. acs.org

Furthermore, adding other substituents to the benzoic acid ring can modulate activity through various mechanisms:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the pKa of the carboxylic acid and influence hydrogen bonding interactions. The distribution of electron density in the aromatic ring has a crucial influence on the affinity of acid anions. semanticscholar.org

Steric Effects: The size and position of substituents can cause steric hindrance, either preventing or promoting a favorable binding conformation. Ortho-substituted benzoic acids, in particular, are heavily influenced by the steric effects of the substituents. semanticscholar.org

Studies have shown that for some biological targets, moving a substituent from the para to the meta position can significantly alter activity. researchgate.net For instance, in one series of retinoid antagonists, a methyl group at the meta position to the carboxyl group was found to be optimal. nih.gov

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Positional Isomerism (ortho, meta, para) | Can dramatically increase or decrease potency. nih.govnih.gov | Affects the orientation of the pyrrolidine scaffold relative to the binding site. |

| Adding Hydrophilic Groups (e.g., -OH) | Can enhance interaction with polar residues in the target. iomcworld.com | Improves hydrogen bonding potential. |

| Adding Hydrophobic Groups (e.g., -CF3) | Can improve binding in nonpolar pockets. bohrium.com | Enhances hydrophobic interactions. |

| Varying Electronic Nature of Substituents | Modulates pKa and electronic interactions with the target. semanticscholar.org | Influences the strength of ionic and hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive the biological response. nih.gov For pyrrolidine carboxamide derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. silae.itnih.gov

CoMFA models, for example, can generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the design of more potent analogs. bohrium.com

Physicochemical properties play a pivotal role in determining the pharmacokinetic and pharmacodynamic behavior of a drug. QSAR studies often reveal strong correlations between these properties and biological activity. nih.gov

pKa (Acid Dissociation Constant): The pKa of the benzoic acid moiety and the basicity of the pyrrolidine nitrogen determine the ionization state of the molecule at physiological pH. This is critical for solubility, membrane permeability, and the ability to form ionic bonds with target macromolecules.

ClogP (Calculated Logarithm of the Partition Coefficient): ClogP is a measure of a molecule's lipophilicity or hydrophobicity. This parameter is crucial for absorption, distribution, metabolism, and excretion (ADME) properties. QSAR studies on related structures have shown that inhibitory activity often increases with an increase in hydrophobicity. nih.gov The use of physicochemical calculations of ClogP and pKa can help to discriminate between compounds with different biological potentials. nih.govresearchgate.net

A typical QSAR model might take the form of a linear equation where the biological activity (e.g., pIC50) is a function of parameters like ClogP, molar refractivity (a measure of volume and polarizability), and indicator variables for the presence or absence of specific structural features. nih.gov These models confirm that properties like hydrophobicity and the presence of specific hydrogen-bonding groups are conducive to inhibitory activity. nih.gov

Development of Predictive Models for Analog Design

The design of novel analogs of a lead compound, such as this compound, is greatly facilitated by the use of predictive computational models. These models, derived from a series of known analogs and their corresponding biological activities, can provide valuable insights into the structural requirements for potency and selectivity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in this process, enabling the rational design of new chemical entities with improved properties.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful technique used to correlate the biological activity of a set of molecules with their 3D structural properties. silae.it By aligning a series of analogs and calculating their steric and electrostatic fields, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate predictive models. nih.gov These models are often visualized as contour maps, which highlight regions in space where modifications to the molecule are likely to increase or decrease biological activity.

For instance, in a study on a series of pyrrolidine carboxamide analogues, CoMFA was employed to develop a predictive model for their inhibitory activity against the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. silae.it The resulting model demonstrated a strong correlation between the predicted and actual activities of the compounds, indicating its reliability for guiding the design of new, more potent inhibitors. silae.it The contour maps generated from such a model would typically indicate regions where bulky substituents are favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity.

The statistical robustness of these models is crucial for their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), which assesses the internal predictivity of the model, and the conventional correlation coefficient (r²), which measures the goodness of fit for the training set data. A high q² value (typically > 0.5) is indicative of a model with good predictive ability. mdpi.com

The development of a predictive 3D-QSAR model for analogs of this compound would involve the synthesis and biological evaluation of a diverse set of derivatives. This data would then be used to construct and validate the model. The insights gained from the model's contour maps would subsequently guide the design of new analogs with optimized interactions with the biological target.

Below is an illustrative data table, based on the findings from a 3D-QSAR study of pyrrolidine carboxamide derivatives, showcasing the type of data required to build a predictive model. The activities are represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

| Compound ID | Structure | Actual pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|---|

| Analog 1 | Pyrrolidine carboxamide derivative A | 5.89 | 5.92 | -0.03 |

| Analog 2 | Pyrrolidine carboxamide derivative B | 5.43 | 5.39 | 0.04 |

| Analog 3 | Pyrrolidine carboxamide derivative C | 6.21 | 6.18 | 0.03 |

| Analog 4 | Pyrrolidine carboxamide derivative D | 4.98 | 5.01 | -0.03 |

| Analog 5 | Pyrrolidine carboxamide derivative E | 6.55 | 6.57 | -0.02 |

| Analog 6 | Pyrrolidine carboxamide derivative F | 5.76 | 5.74 | 0.02 |

| Analog 7 | Pyrrolidine carboxamide derivative G | 6.87 | 6.85 | 0.02 |

| Analog 8 | Pyrrolidine carboxamide derivative H | 5.11 | 5.15 | -0.04 |

The close correlation between the actual and predicted pIC50 values, as well as the low residual values in the table above, would suggest a statistically significant and predictive QSAR model. Such a model would be a valuable asset in the prospective design of novel analogs of this compound with enhanced biological activity. The contour maps from a CoMFA or CoMSIA analysis would further elucidate the specific steric and electrostatic modifications on the pyrrolidine and benzoic acid moieties that are likely to yield more potent compounds.

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a protein target. This technique allows for the rapid screening of potential biological targets and provides insights into the structural basis of molecular recognition, guiding further optimization.

Ligand-Protein Interaction Analysis of 3-(Pyrrolidine-2-carboxamido)benzoic Acid Derivatives

The analysis of ligand-protein interactions is critical to understanding the affinity and selectivity of a compound. For derivatives of this compound, docking studies reveal how the distinct chemical features of the molecule contribute to binding. The benzoic acid moiety can participate in hydrogen bonds and ionic interactions, while the carboxamide linker is a prime candidate for forming strong hydrogen bonds with backbone or side-chain residues in a protein's active site. mdpi.com Hydrophobic and van der Waals interactions are also crucial for stabilizing ligand-protein complexes. nih.gov

In studies of related compounds, key interactions have been identified that highlight the potential binding modes for this scaffold. For instance, docking studies of benzoic acid derivatives with proteins like bovine serum albumin (BSA) and lysozyme have shown the importance of hydrogen bonding, hydrophobic, and electrostatic interactions for optimal binding. nih.gov Similarly, investigations into pyrrolidine-based inhibitors have demonstrated that these molecules can occupy well-defined pockets, such as the ATP-binding site of kinases, and form stable interactions. nih.gov For example, in a study of N-phenyl-2-quinolone-3-carboxamides, a derivative featuring a 3-benzoic acid moiety was predicted to engage with the PI3Kα binding site through hydrogen bonds and/or ionic interactions. mdpi.com

A hypothetical docking of this compound would likely show the carboxylate group of the benzoic acid forming salt bridges with positively charged residues like Arginine or Lysine, or hydrogen bonds with polar residues. The amide group's N-H and C=O can act as hydrogen bond donor and acceptor, respectively. The pyrrolidine (B122466) ring, with its non-planar structure, can fit into hydrophobic sub-pockets, contributing to binding affinity.

Table 1: Common Ligand-Protein Interactions for Pyrrolidine and Benzoic Acid Scaffolds

| Interaction Type | Molecular Feature | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid, Amide N-H, Amide C=O | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Ionic Interactions | Carboxylate (deprotonated) | Arginine, Lysine, Histidine |

| Hydrophobic Interactions | Pyrrolidine Ring, Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Virtual Screening Methodologies for Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This methodology can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) uses the three-dimensional structure of a protein target. In a notable study, a benzoic acid scaffold was used to screen the ZINC15 database for novel inhibitors of Trypanosoma cruzi trans-sialidase. nih.govbenthamscience.com This approach led to the identification of 487 potential inhibitors with promising binding energy values. nih.govbenthamscience.comresearchgate.net This demonstrates how the benzoic acid portion of this compound could be used as a starting point to discover novel inhibitors against various targets.

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active molecules to identify others with similar properties. For instance, a pharmacophore model was generated from known inhibitors of the Cdk5/p25 complex and used as a 3D query in a virtual screen, which successfully identified novel pyrrolidine-2,3-dione derivatives as potential inhibitors. nih.gov The defined spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features in this compound could similarly be used to construct a pharmacophore for screening large compound databases.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations provide fundamental insights into the electronic properties and energetic landscape of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to determine optimized geometries, vibrational frequencies, and electronic structure. nih.gov DFT methods, particularly with functionals like B3LYP, are often used for their balance of accuracy and computational cost in studying organic molecules. researchgate.netnih.gov

Electronic Structure Elucidation and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

For derivatives of this compound, DFT calculations can map the distribution of these frontier orbitals. Typically, the HOMO is localized on the electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is on electron-poor regions, prone to nucleophilic attack. mdpi.com From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Studies on related carboxamide compounds have shown that halogen substitutions can significantly alter these reactive properties, leading to changes in the chemical potential and electrophilicity index. chemrxiv.org

Conformational Energy Landscapes and Stability Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Computational methods can be used to explore the conformational energy landscape to identify low-energy, stable conformers. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in specific torsion angles.

Studies on substituted benzoic acids have revealed the existence of multiple stable conformers, known as conformational polymorphs, with appreciable energy barriers between them. nih.govrsc.orguky.edu For example, a computational analysis of 3-(azidomethyl)benzoic acid using DFT identified distinct energy minima corresponding to different orientations of the azidomethyl group relative to the carboxylic acid dimer. nih.gov For this compound, key rotatable bonds include the C-N amide bond and the bond linking the amide to the benzoic acid ring. A PES scan of these torsions would reveal the most stable spatial arrangements, which are crucial for understanding how the molecule fits into a protein binding site. Conformational studies on N-substituted pyrrolidines have also been used to estimate the relative proportions of different conformers based on their calculated Gibbs free energy. researchgate.net

Molecular Dynamics Simulations for Dynamic Binding Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein. researchgate.net

An MD simulation of a this compound-protein complex would start with the best pose from docking. The system is then solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (typically tens to hundreds of nanoseconds), the trajectory is analyzed to assess stability. Key metrics include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD for the ligand indicates it remains securely in the binding pocket. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are stable upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding affinity. researchgate.net

Simulations on related systems, such as protein-benzoic acid complexes, have confirmed the stability of the complexes and the importance of hydrogen bonding and hydrophobic interactions in maintaining the bound state. nih.gov

Computer-Aided Drug Design (CADD) Strategies

CADD encompasses a variety of computational techniques that are utilized to identify, design, and optimize biologically active compounds. For this compound, both ligand-based and structure-based approaches have been instrumental in understanding its role as a pharmacophore.

Ligand-Based Drug Design (Pharmacophore Modeling)

Ligand-based drug design focuses on the analysis of a set of molecules that bind to a common biological target. By superimposing these active compounds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity.

For derivatives of the pyrrolidine carboxamide scaffold, pharmacophore modeling has been successfully applied to understand their structure-activity relationships (SAR). In a study focused on a series of pyrrolidine carboxamide derivatives as inhibitors of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis, a 3D-QSAR (Quantitative Structure-Activity Relationship) and CoMFA (Comparative Molecular Field Analysis) study was conducted. This approach allowed for the development of a predictive model for the inhibitory activity of these compounds.

The generated pharmacophore model for this class of compounds typically highlights several key features that are relevant to the this compound moiety:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group is a crucial hydrogen bond acceptor.

A Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor.

A Hydrophobic/Aromatic Region: The benzoic acid ring provides a significant hydrophobic and aromatic feature that can engage in pi-pi stacking or hydrophobic interactions within the target's active site.

An Anionic/Negative Ionizable Feature: The carboxylic acid group on the benzoic acid ring is typically ionized at physiological pH, providing a key electrostatic interaction point.

A Hydrophobic Aliphatic Group: The pyrrolidine ring itself contributes a hydrophobic character.

These pharmacophoric features, derived from studies on analogous structures, provide a valuable framework for the design of novel inhibitors based on the this compound scaffold.

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide |

| Hydrogen Bond Donor | Amide nitrogen of the carboxamide |

| Aromatic Ring | Phenyl group of the benzoic acid |

| Negative Ionizable | Carboxyl group of the benzoic acid |

| Hydrophobic Region | Pyrrolidine ring and phenyl group |

Structure-Based Drug Design (Protein-Ligand Complex Analysis)

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. By understanding the architecture of the active site, compounds can be designed to bind with high affinity and selectivity.

The compound this compound is a critical side chain of the antibiotic Ertapenem. The primary mechanism of action of Ertapenem, like other carbapenem (B1253116) antibiotics, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis. Molecular docking and the analysis of crystal structures of PBPs in complex with carbapenems provide detailed insights into the binding interactions.

Analysis of the binding mode of Ertapenem within the active site of various PBPs reveals the specific contributions of the this compound side chain:

Anchoring to the Active Site: The carboxylic acid of the benzoic acid moiety forms a crucial salt bridge with a positively charged residue, often a lysine or arginine, at the entrance of the PBP active site. This interaction is fundamental for the initial recognition and anchoring of the inhibitor.

Hydrophobic and Aromatic Interactions: The benzoic acid ring extends into a hydrophobic pocket, making favorable van der Waals and sometimes pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine.

Directionality and Specificity: The pyrrolidine ring and the carboxamide linker position the core carbapenem structure optimally for covalent modification of the catalytic serine residue in the PBP active site. The stereochemistry of the pyrrolidine ring is critical for this precise orientation.

| Interacting Residue Type in PBP Active Site | Type of Interaction | Moiety of this compound Involved |

| Lysine/Arginine | Salt Bridge / Electrostatic | Carboxylic acid of benzoic acid |

| Tyrosine/Phenylalanine | Pi-Pi Stacking / Hydrophobic | Phenyl ring of benzoic acid |

| Various non-polar residues | Hydrophobic Interactions | Pyrrolidine ring and phenyl ring |

Exploration of Biological and Pharmacological Activities

Antimicrobial Activities

The core structure of 3-(Pyrrolidine-2-carboxamido)benzoic acid suggests potential for antimicrobial efficacy, a hypothesis supported by research into its constituent parts and related derivatives.

The antibacterial potential of this structural class has been evaluated against a variety of bacterial pathogens.

Derivatives of the this compound scaffold have shown relevance in the development of broad-spectrum antibacterial agents. For instance, a closely related compound, 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride, serves as a critical reactant in the synthesis of Ertapenem Sodium. lookchem.com Ertapenem is a carbapenem (B1253116) antibiotic known for its effectiveness against a wide array of both Gram-negative and Gram-positive bacteria. lookchem.com The unique structure of the mercaptopyrrolidine-2-carboxamido benzoic acid derivative is essential for forming the antibiotic's core, which is fundamental to its broad-spectrum activity. lookchem.com

Studies on substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acids, which include a pyrrolidine (B122466) ring, have demonstrated good antibacterial activity against several microorganisms. researchgate.net These compounds were found to be more potent than the antibiotic nalidixic acid against Enterococcus faecalis (Gram-positive) and the Gram-negative bacteria Escherichia coli and Proteus vulgaris. researchgate.net Furthermore, they showed greater potency than streptomycin (B1217042) against Enterobacter cloacae (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivative 3a | Enterobacter cloacae | 15.6 | researchgate.net |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivative 3c | Enterococcus faecalis | 15.6 | researchgate.net |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivative 3g | Proteus mirabilis | 15.6 | researchgate.net |

The benzoic acid portion of the molecule also contributes to antibacterial action. nih.gov The effectiveness of benzoic acid derivatives is influenced by the type and position of substituents on the benzoic ring. nih.gov Benzoic acid itself is known to inhibit the growth of bacteria like E. coli. nih.gov

There is a significant need for novel antituberculosis agents due to the global spread of multidrug-resistant Mycobacterium tuberculosis. nih.govacs.org Pyrrolidine carboxamides have been identified as a novel and potent class of inhibitors for InhA, the enoyl acyl carrier protein reductase from M. tuberculosis. nih.govacs.org This enzyme is a key component of the mycobacterial fatty acid elongation cycle, making it a validated target for antimicrobial drugs. nih.govacs.org

High-throughput screening led to the discovery of a lead pyrrolidine carboxamide compound with an IC50 of 10.05 μM against InhA. nih.gov Subsequent optimization of this scaffold resulted in a 160-fold improvement in potency. acs.org Structure-activity relationship (SAR) studies revealed that introducing appropriate hydrophobic moieties can improve the inhibitory power of these compounds, which is consistent with the large binding pocket of the InhA enzyme. nih.gov For example, modifications to the phenyl ring attached to a piperazine (B1678402) substituent in the pyrrolidine carboxamide scaffold led to enhanced InhA inhibition. nih.gov

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| d6 | Lead Pyrrolidine Carboxamide | 10.05 | nih.gov |

| p37 | Derivative with piperazine ring and para-substituted phenyl | 4.47 | nih.gov |

| s15 | Derivative with 3-isopropyl substitution | 5.55 | nih.gov |

Other related scaffolds, such as pyrrole-2-carboxamides, have also been designed as inhibitors of another mycobacterial target, MmpL3, with some compounds showing potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL. nih.gov

The benzoic acid component of the target molecule is well-known for its antifungal properties. patsnap.comefda.gov.et Benzoic acid and its derivatives are used to inhibit the growth of molds and yeasts in various applications, including as food preservatives. nih.govpatsnap.com In pharmaceutical formulations, benzoic acid is often combined with salicylic (B10762653) acid to treat fungal skin infections like tinea infections (athlete's foot, ringworm). patsnap.commsf.org

The mechanism of action involves the benzoic acid molecule penetrating the microbial cell membrane. patsnap.com Inside the cell, which has a near-neutral pH, the acid dissociates, lowering the intracellular pH. patsnap.com This acidification inhibits essential enzymes and metabolic processes, leading to the death of the fungal cell. patsnap.com Research on extracts from Piper lanceaefolium identified benzoic acid derivatives that displayed activity against Candida albicans, with a minimal inhibitory concentration (MIC) value of 100 microg/mL for some compounds. nih.gov

Derivatives of the pyrrolidine carboxamide scaffold have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. plos.org A study on newly synthesized sulphonamide pyrrolidine carboxamide derivatives revealed that sixteen of the compounds were able to kill the parasite at single-digit micromolar concentrations. plos.org

The antiplasmodial activity of these compounds was evaluated, with several showing significant efficacy. This line of research identifies the sulphonamide-carboxamide hybrid as a desirable scaffold for developing new antiplasmodial agents. plos.org

| Compound Series | IC50 Range (μM) | Reference |

|---|---|---|

| Sulphonamide pyrolidine carboxamide derivatives | 2.40–8.30 | plos.org |

Furthermore, studies on other related nitrogen-containing heterocyclic compounds, such as pyridine (B92270) thiocarboxamides, have identified molecules with potent antiplasmodial activity and low toxicity, suggesting that the carboxamide linkage and the associated rings are valuable components in the design of antimalarial drugs. nih.gov

Antibacterial Spectrum and Efficacy

Enzyme Inhibition Studies of Related Scaffolds

The pyrrolidine scaffold is a versatile structural motif present in many biologically active compounds and is known to be a component of various enzyme inhibitors. nih.govmdpi.com

As detailed previously, pyrrolidine carboxamides are a novel class of potent inhibitors against Mycobacterium tuberculosis InhA, an enoyl acyl carrier protein reductase. nih.govacs.org The discovery was made through high-throughput screening, and the binding mode of these inhibitors has been elucidated through crystal structures of the InhA enzyme complexed with the inhibitors. acs.org

Beyond anti-mycobacterial targets, the pyrrolidine nucleus has been incorporated into inhibitors for enzymes relevant to other human diseases. nih.gov For example, a series of benzimidazole (B57391) carboxamides featuring a pyrrolidine nucleus were synthesized and tested as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in the DNA damage repair process. nih.gov Additionally, polyhydroxylated pyrrolidines, also known as aza-sugars, have been developed as dual-target inhibitors of the enzymes α-glucosidase (AG) and aldose reductase (ALR2), which are relevant in metabolic diseases. nih.gov

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of both benzoic acid and pyrrolidine have been investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netresearchgate.net These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes increases acetylcholine levels in the brain, which can lead to improvements in cognitive function. researchgate.net However, specific studies detailing the inhibitory activity of this compound against AChE or BChE have not been identified.

Inhibition of Protein-Protein Interactions (e.g., p53-MDM2)

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. nih.gov Inhibiting this interaction can reactivate p53, leading to tumor cell apoptosis. mdpi.com Research has focused on spiro-oxindole and spiropyrrolidine scaffolds as potent inhibitors of the p53-MDM2 interaction. nih.govnih.gov While the pyrrolidine moiety is present in this compound, there is no published research specifically evaluating this compound's ability to disrupt the p53-MDM2 protein-protein interaction.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral medications used in the treatment of type 2 diabetes. nih.gov They work by preventing the breakdown of incretin (B1656795) hormones, which help to regulate blood sugar levels. nih.gov Although various compounds are developed as DPP-4 inhibitors, specific data on the DPP-4 inhibitory potential of this compound is not available in the current scientific literature.

Sirtuin (SIRT1/2/3) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. nih.govnih.gov As such, they have emerged as important therapeutic targets for a range of diseases, including cancer and metabolic disorders. umich.edumdpi.com Some benzoic acid derivatives have been evaluated as sirtuin inhibitors. nih.gov However, there is no specific research available on the activity of this compound as an inhibitor of any of the sirtuin isoforms (SIRT1, SIRT2, or SIRT3).

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an attractive target for the development of new antibacterial agents. nih.govrsc.org The N-phenylpyrrolamide class of compounds has been explored for its DNA gyrase inhibitory activity. rsc.orgrsc.org Despite the presence of a pyrrolidine carboxamide structure, there is no direct evidence or published studies on the DNA gyrase inhibitory properties of this compound.

Receptor Agonism/Antagonism (e.g., Melanocortin-4 Receptor Ligands)

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor that plays a critical role in regulating energy homeostasis and appetite. nih.govfrontiersin.org It has become a significant target for the development of therapies for obesity and other metabolic disorders. Research has shown that a series of 3-arylpyrrolidine-2-carboxamide derivatives have been designed and synthesized as melanocortin-4 receptor ligands. nih.govresearchgate.net Within this class of compounds, the stereochemistry of the pyrrolidine ring was found to be crucial for binding affinity. nih.gov Although this compound falls into this structural class, specific data regarding its binding affinity, agonistic, or antagonistic activity at the MC4R is not specifically detailed in the available literature.

Data Tables

Due to the lack of specific experimental data for "this compound" in the reviewed literature, data tables for its biological and pharmacological activities cannot be generated.

Antioxidant Properties of Benzoic Acid and Pyrrolidine-Containing Compounds

The antioxidant potential of a chemical entity is its ability to counteract oxidative damage caused by reactive oxygen species (ROS). This activity is crucial in mitigating the onset and progression of various diseases. The antioxidant capacity of "this compound" can be inferred by examining the properties of its constituent parts: the benzoic acid core and the pyrrolidine ring.

Benzoic Acid Derivatives as Antioxidants:

Benzoic acid and its derivatives are known to possess antioxidant properties, primarily attributed to their phenolic structure. capes.gov.brresearchgate.net The ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical is a key mechanism of their antioxidant action. The structure of the benzoic acid derivative significantly influences its antioxidant efficacy. acs.org

Key structural features that determine the antioxidant activity of benzoic acid derivatives include:

Hydroxyl Group Position: The position of the -OH group relative to the carboxyl group is critical. Derivatives with hydroxyl groups in the ortho and para positions generally exhibit the strongest antioxidant properties. researchgate.net

Number and Type of Substituents: An increase in the number of hydroxyl or methoxy (B1213986) groups on the benzene (B151609) ring tends to enhance antioxidant activity. acs.org These groups can further stabilize the resulting phenoxyl radical through resonance. For instance, syringic acid and protocatechuic acid, which have multiple such substitutions, show substantial antioxidant effects. acs.orgijcrt.org

Blocking of Functional Groups: If the hydroxyl group is blocked, the antioxidant capacity is significantly diminished. In contrast, blocking the carboxyl group has a lesser impact on this activity. researchgate.net

While benzoic acid itself is considered a weaker antioxidant compared to well-known compounds like Vitamin C, its derivatives, particularly those with specific substitutions, can be powerful antioxidants against radicals such as the superoxide (B77818) radical. ijcrt.org

Table 1: Antioxidant Activity of Select Benzoic Acid Derivatives

| Compound | Aromatic Substitution | Relative Antioxidant Effectiveness |

|---|---|---|

| p-Hydroxybenzoic acid | p-hydroxy | Hardly effective acs.org |

| Vanillic acid | p-hydroxymethoxy | Hardly effective acs.org |

| Protocatechuic acid | dihydroxy | 0.79 times as efficient as Trolox acs.org |

| Syringic acid | p-hydroxydimethoxy | 1.3 times as efficient as Trolox acs.org |

Pyrrolidine-Containing Compounds as Antioxidants:

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antioxidant effects. frontiersin.orgnih.gov The pyrrolidine scaffold is present in natural alkaloids known for their antioxidant and neuroprotective effects. frontiersin.orgnih.gov

Research has demonstrated that synthetic derivatives of pyrrolidine also possess significant antioxidant capabilities. For example, certain pyrrolidin-2-one derivatives have been synthesized and evaluated for their free radical scavenging ability using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. researchgate.netresearchgate.net These studies confirm that the pyrrolidine moiety can be a key pharmacophore for antioxidant activity. The incorporation of the pyrrolidine ring into larger molecular structures, such as in certain pyrrolidinyl-carbazole derivatives, has also been shown to yield compounds with notable antiproliferative and antioxidant activity. nih.gov

The antioxidant mechanism of these compounds is often related to their ability to neutralize oxygen radicals and protect cells from oxidative stress, which is implicated in various diseases like cancer, diabetes, and Alzheimer's. researchgate.net

Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to various diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. The anti-inflammatory potential of "this compound" can be extrapolated from the known activities of pyrrolidine-containing structures.

The pyrrolidine scaffold is a versatile component in the design of novel anti-inflammatory agents. frontiersin.orgnih.gov Numerous compounds incorporating this ring system have demonstrated significant anti-inflammatory effects in various experimental models. nih.govnih.gov

For example, Ketorolac and Tolmetin are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that feature a pyrrole (B145914) or pyrrolizine core, showcasing the therapeutic importance of this heterocyclic system in treating conditions like rheumatoid arthritis and osteoarthritis. nih.gov

Synthetic research has further expanded the library of pyrrolidine-based anti-inflammatory agents. Studies have reported on novel pyrrolo[3,4-d]pyridazinone analogs that inhibit cyclooxygenase (COX) enzymes, with a preference for the COX-2 isoenzyme, which is a key target for anti-inflammatory drugs. nih.gov Other research has focused on chalcones of pyrroles, which have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells. nih.gov The introduction of specific chemical moieties to the pyrrolidine ring can enhance anti-inflammatory activity; for instance, certain benzoyl and 4-tolylsulfonyl derivatives have shown higher anti-inflammatory and analgesic activities than the standard drug ibuprofen. researchgate.net

These findings underscore that the pyrrolidine ring is a privileged scaffold in the development of molecules with potent anti-inflammatory properties, acting through mechanisms that include the inhibition of pro-inflammatory enzymes and mediators. nih.govnih.gov

Table 2: Examples of Pyrrolidine/Pyrrole Analogs with Anti-inflammatory Activity

| Compound Class | Example(s) | Mechanism/Use |

|---|---|---|

| NSAIDs | Ketorolac, Tolmetin | Treatment of rheumatoid arthritis, osteoarthritis. nih.gov |

| Pyrrolo[3,4-d]pyridazinone Analogs | - | Inhibit cyclooxygenase, with better affinity for COX-2. nih.gov |

| Pyrrole Chalcones | - | Inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production. nih.gov |

Medicinal Chemistry Significance and Future Research Directions of 3 Pyrrolidine 2 Carboxamido Benzoic Acid

The unique structural architecture of 3-(Pyrrolidine-2-carboxamido)benzoic acid, which combines a chiral pyrrolidine (B122466) ring with a benzoic acid moiety, has positioned it as a valuable entity in medicinal chemistry. This scaffold is not only a key building block for complex pharmaceutical agents but also serves as a foundational template for the development of novel therapeutics. Its significance spans from its use as a well-defined chemical standard to its role as a versatile scaffold for lead optimization and the exploration of new therapeutic frontiers.

Q & A

Q. What are the common synthetic routes for 3-(Pyrrolidine-2-carboxamido)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with 3-aminobenzoic acid. Solid-phase peptide synthesis (SPPS) or solution-phase amidation using carbodiimide crosslinkers (e.g., EDC/HOBt) are standard approaches . For impurities like Ertapenem Impurity 22 (a structural analog), optimized protocols include pH-controlled coupling and purification via reverse-phase HPLC to minimize byproducts . Reaction monitoring via TLC or LC-MS ensures intermediate stability and completion .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LC-MS : Quantifies purity and identifies impurities (e.g., Ertapenem Impurity 21, MW 250.25) using high-resolution mass spectrometry .

- NMR : 1H/13C NMR resolves stereochemistry and confirms amide bond formation (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 3.5–4.5 ppm for pyrrolidine CH2 groups) .

- X-ray crystallography : Validates molecular conformation if single crystals are obtained; SHELX software aids in structure refinement .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Test antimicrobial or enzyme inhibitory activity using MIC (Minimum Inhibitory Concentration) assays or fluorescence-based enzymatic screens. Structural analogs (e.g., Ertapenem impurities) suggest potential β-lactamase inhibition .

- Cell viability assays : Use HEK293 or HeLa cells to evaluate cytotoxicity (IC50) via MTT or ATP-based luminescence .

Advanced Research Questions

Q. How can structural discrepancies between X-ray crystallography and NMR data be resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR to detect rotamers) .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian or ORCA software) to validate proposed conformers .

- SHELXL refinement : Adjust thermal parameters and occupancy rates in crystallographic models to reconcile bond-length mismatches .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., deaminated or oxidized derivatives) .

- Isotopic labeling : Synthesize 13C/15N-labeled analogs to trace signal origins in crowded spectra .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .

Q. How can chiral resolution of stereoisomers be achieved for pyrrolidine-containing analogs?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers (e.g., (2S,4R) vs. (2R,4S) diastereomers) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

Q. What methodologies are recommended for impurity profiling in bulk synthesis?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges. LC-MS identifies degradation products (e.g., hydrolysis of the amide bond) .

- ICP-MS : Detect trace metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH guidelines .

Q. How can computational tools predict synthetic pathways or bioactive conformations?

- Methodological Answer :

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., amidation or Suzuki coupling for benzoic acid intermediates) .

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., penicillin-binding proteins) to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.